6-Methylene-4-pregnene-3,20-dione
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
19457-57-9 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1 |
InChIキー |
BKWJSCFKITXBBM-NTNOATJHSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-methylene-4-pregnene-3,20-dione 6-methylenepregn-4-ene-3,20-dione 6-methyleneprogesterone LY 207320 LY-207320 LY207320 |
製品の起源 |
United States |
Mechanism of Aromatase Cyp19a1 Inhibition
Irreversible and Time-Dependent Inactivation
There is no specific evidence to suggest that 6-Methylene-4-pregnene-3,20-dione causes irreversible and time-dependent inactivation of aromatase. In contrast, it has been described as an irreversible in vitro kcat inhibitor of rat prostate 5α-reductase. nih.gov
Detailed information regarding a pseudo-substrate interaction and covalent binding of this compound to the aromatase active site is not available in the current body of scientific literature.
There are no studies that demonstrate the requirement of aromatase catalytic activity for the formation of a reactive intermediate from this compound.
Molecular Basis of Interaction with Human Aromatase
The molecular basis for the interaction of this compound with human aromatase has not been elucidated. Its primary documented interaction is with 5α-reductase. nih.gov
While it fails to bind significantly to androgen and progesterone (B1679170) receptors, its binding mechanism to aromatase remains uncharacterized. nih.gov Its activity as a 5α-reductase inhibitor is the principal focus of existing research.
There is no available data describing any interaction between this compound and the heme prosthetic group of aromatase.
Specific amino acid residues within the aromatase active site that interact with this compound have not been identified due to the lack of research in this area.
Proposed Clamping Mechanism of Binding
While the term "clamping mechanism" is not a formally defined term in the literature for this specific compound, the binding of structurally similar C6-methylene steroidal inhibitors, such as exemestane (B1683764), provides a model for understanding this interaction. The crystal structure of aromatase in complex with these inhibitors reveals a highly specific binding orientation within the active site. nih.gov
The steroid backbone of the inhibitor fits snugly into the androgen-specific binding cleft of the aromatase enzyme. nih.gov The key feature for this proposed "clamping" interaction is the C6-methylene group. This group is accommodated within a hydrophobic pocket, or crevice, formed by specific amino acid residues of the aromatase enzyme. nih.gov Studies on exemestane have identified that this hydrophobic clamp is formed by the side chains of Threonine 310 (Thr310), Valine 370 (Val370), and Serine 478 (Ser478). nih.gov These residues appear to firmly grip the C6-methylidene group, contributing to the stable and specific binding of the inhibitor within the active site. nih.gov This precise interaction is crucial for orienting the inhibitor for subsequent irreversible inactivation of the enzyme.
Impact on Aromatase Protein Stability and Degradation
The interaction of this compound and related irreversible steroidal inhibitors with aromatase extends beyond simple inhibition of its catalytic activity. These inhibitors have a profound effect on the stability and subsequent degradation of the aromatase protein itself.
Proteasome-Mediated Degradation of Aromatase Protein
Research on exemestane, a compound structurally analogous to this compound, has demonstrated that its irreversible binding leads to the destabilization and subsequent degradation of the aromatase protein. nih.govaacrjournals.org This process is mediated by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. nih.gov
Once the inhibitor covalently binds to the aromatase enzyme, it is marked for destruction. This "suicide inhibition" effectively tags the enzyme for removal by the cell's protein degradation pathways. Studies have shown that treatment of breast cancer cells with exemestane significantly reduces the cellular levels of the aromatase protein. nih.govaacrjournals.org
The involvement of the proteasome in this process has been confirmed through experiments using proteasome inhibitors. When cells are treated with both exemestane and a proteasome inhibitor, such as MG132, the degradation of the aromatase protein is blocked. nih.gov This indicates that the proteasome is the primary route for the disposal of the inactivated aromatase enzyme.
Metabolic labeling studies have further quantified this effect, showing a significant reduction in the half-life of the aromatase protein in the presence of exemestane. In one study, the half-life of aromatase was reduced from 28.2 hours in untreated cells to 12.5 hours in cells treated with the inhibitor. nih.gov This accelerated degradation occurs without any significant changes in the levels of aromatase mRNA, confirming that the effect is on the protein itself and not on its synthesis. nih.govaacrjournals.org
Interactive Data Table: Effect of Exemestane on Aromatase Half-Life
| Treatment | Aromatase Half-life (hours) |
| Untreated Cells | 28.2 |
| Exemestane-treated Cells | 12.5 |
Data sourced from studies on exemestane, a structural analog of this compound. nih.gov
Metabolism and Biochemical Activity of Metabolites
Identification of Major Metabolites
The metabolism of exemestane (B1683764) results in a variety of derivatives, primarily through oxidation and reduction, followed by conjugation reactions.
Phase I Metabolites
Phase I metabolism of exemestane is characterized by the reduction of the 17-keto group and the oxidation of the 6-methylene group.
17β-dihydroexemestane (17β-DHE): This is a major and active metabolite of exemestane, formed through the reduction of the 17-keto group. nih.govresearchgate.net This metabolite itself exhibits significant anti-aromatase activity. nih.gov 17β-DHE is also known as 17β-hydroxyexemestane. caymanchem.com
6-hydroxymethylexemestane: This metabolite is formed through the oxidation of the parent compound. nih.gov It is considered one of the predominant metabolites alongside 17β-dihydroexemestane. nih.gov
Other minor Phase I metabolites that have been identified include:
6ξ-hydroxy-6ξ-hydroxymethylandrosta-1,4-diene-3,17-dione. nih.gov
6ξ-hydroxyandrosta-1,4-diene-3,17-dione. nih.gov
3ξ-hydroxy-5ξ-androst-1-ene-6-methylene-17-one. nih.gov
6ξ-17β-dihydroxy-6ξ-hydroxymethylandrosta-1,4-diene-3-one. nih.gov
6ξ-17β-dihydroxyandrosta-1,4-diene-3-one. nih.gov
Phase II Metabolites
Phase I metabolites, particularly 17β-dihydroexemestane, undergo Phase II conjugation reactions, which facilitate their excretion.
Glucuronides: The most significant Phase II pathway is the glucuronidation of 17β-dihydroexemestane, which forms 17β-hydroxy-exemestane-17-O-β-D-glucuronide (17β-DHE-Gluc). nih.govnih.gov This glucuronide conjugate is a major metabolite found in urine. nih.gov
Cysteine Conjugates: Recent studies have identified cysteine conjugates as major metabolites of exemestane. Two significant metabolites are 6-methylcysteinylandrosta-1,4-diene-3,17-dione (6-EXE-cys) and 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one (6-17β-DHE-cys). nih.govresearchgate.net In fact, the combination of these cysteine conjugates constitutes a significant portion of the total exemestane metabolites in both urine (77%) and plasma (35%). nih.govresearchgate.net
Enzymatic Pathways of Metabolism
The biotransformation of exemestane is mediated by several key enzyme families.
Role of Cytochrome P450 Enzymes
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I metabolism of exemestane.
CYP3A4: This is a primary enzyme involved in the oxidation of exemestane to 6-hydroxymethylexemestane. nih.govnih.gov Inhibition of CYP3A significantly reduces the formation of this metabolite. nih.gov CYP3A4 also contributes to the formation of 17β-dihydroexemestane. nih.gov
CYP1A1/CYP1A2: These enzymes are involved in the metabolism of exemestane to 17-hydroexemestane (MI). nih.gov The formation rate of this metabolite has been shown to correlate significantly with CYP1A2 activity. nih.gov CYP1A2 also contributes to the formation of 17β-dihydroexemestane. nih.gov
CYP4A11: This enzyme is also involved in the formation of 17-hydroexemestane. nih.govnih.gov
Other CYPs: Several other CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A5 , are capable of reducing exemestane to form 17β-dihydroexemestane. nih.govresearchgate.net While many of these enzymes contribute, CYP2C8 has shown the highest intrinsic clearance for this reaction. nih.gov
Role of Aldoketo Reductases
Aldoketo reductases (AKRs) are cytosolic enzymes that are significantly involved in the reduction of exemestane's 17-keto group.
AKR1C3: This enzyme, along with other members of the AKR1C family (AKR1C1, AKR1C2, AKR1C4) and carbonyl reductase 1 (CBR1), reduces exemestane to its active primary metabolite, 17β-dihydroexemestane. nih.govnih.gov The expression of AKR1C3 in breast cancer cells has been shown to increase the conversion of steroid hormones. nih.gov
Role of UDP-Glucuronosyltransferases
UDP-glucuronosyltransferases (UGTs) are the key enzymes in the Phase II glucuronidation of exemestane metabolites.
Investigation of Redundancy in Metabolic Pathways
While specific studies on the metabolic pathway redundancy of 6-methylene-4-pregnene-3,20-dione are not extensively documented, insights can be drawn from structurally related progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA). The metabolism of MPA involves multiple hydroxylation sites, primarily at the 6β, 2β, and 1β positions, predominantly mediated by the cytochrome P450 enzyme CYP3A4. researchgate.netresearchgate.net This multiplicity of hydroxylation sites suggests a potential for redundant metabolic pathways.
Should one metabolic route be inhibited or saturated, alternative pathways may compensate, ensuring the continued biotransformation of the compound. For this compound, it is plausible that similar redundant pathways exist, involving various hydroxylation and reduction reactions. The presence of the 6-methylene group, however, introduces a unique structural feature that may influence the preferred sites of metabolism compared to other progesterone (B1679170) derivatives. Further research is necessary to fully elucidate the specific metabolic map and the extent of pathway redundancy for this compound.
Biochemical Activity of Metabolites
The parent compound, this compound (also referred to in scientific literature as LY207320 or 6-methylene progesterone), is recognized as an inhibitor of steroid 5α-reductase and testicular 17α-hydroxy/C17,20-lyase. nih.gov It also exhibits cytotoxic properties against various human cancer cell lines. nih.gov The biochemical activities of its metabolites, however, are likely to differ based on their structural modifications.
Aromatase Inhibitory Potential of Metabolites
Direct studies on the aromatase inhibitory potential of the metabolites of this compound are limited. However, extensive research on the structurally analogous compound, exemestane (6-methylenandrosta-1,4-diene-3,17-dione), provides a valuable model for understanding these potential activities. Exemestane is a potent, irreversible aromatase inhibitor. nih.govnih.gov
In a study of potential metabolites of exemestane, a series of analogues with modifications to the 6-methylene group and reduction of the 17-keto group were synthesized and tested for their ability to inhibit human placental aromatase. The findings revealed that all synthesized metabolites were less potent than the parent compound, exemestane. nih.gov
The 17β-hydroxy derivative of exemestane was the most effective metabolite, though it was 2.6 times less potent than exemestane itself. nih.gov Modifications to the 6-methylene group, such as conversion to a 6-spirooxirane, 6β-hydroxymethyl, or 6β-carboxy group, all led to a significant decrease in aromatase inhibitory activity. nih.gov
Table 1: Aromatase Inhibitory Activity of Exemestane and its Potential Metabolites
| Compound | Modification from Exemestane | IC50 (nM) |
| Exemestane | - | 27 |
| 17β-hydroxy derivative | Reduction of 17-keto group | 69 |
| 6-spirooxirane derivative | Oxidation of 6-methylene group | 206 |
| 6β-hydroxymethyl derivative | Hydration & oxidation of 6-methylene group | 295 |
| 6-hydroxymethyl derivative | Isomer of 6β-hydroxymethyl | 2,300 |
| 6β-carboxy derivative | Oxidation of 6β-hydroxymethyl group | 7,200 |
Data sourced from a study on exemestane and its potential metabolites. nih.gov
Influence of Metabolic Transformation on Biochemical Activity
The metabolic transformation of 6-methylene-containing steroids has a profound impact on their biochemical activity. As demonstrated with exemestane, modifications to the 6-methylene group or the 17-keto group consistently reduce the compound's aromatase inhibitory potency. nih.gov
Specifically, the conversion of the 6-methylene group to more polar functional groups like hydroxymethyl or carboxyl groups drastically diminishes the inhibitory effect on aromatase. nih.gov This suggests that the exocyclic double bond at the 6-position is a critical feature for potent aromatase inhibition in this class of androstane-based steroids.
Furthermore, the reduction of the 17-keto group to a 17β-hydroxyl group, while resulting in a less potent compound, still retains significant inhibitory activity. However, the 17β-hydroxy analogues of the C-6 modified derivatives were found to be 3 to 8 times less potent than their corresponding 17-keto counterparts. nih.gov This indicates that both the 6-methylene group and the 17-keto group are important for maximizing the aromatase inhibitory activity of exemestane.
While the primary activities of this compound are reported as 5α-reductase and 17α-hydroxy/C17,20-lyase inhibition, the principles observed with exemestane suggest that similar metabolic transformations would likely modulate these activities. The introduction of polar groups through hydroxylation, a common metabolic pathway for steroids, would be expected to alter the binding affinity of the metabolites for their target enzymes, although specific data for this compound metabolites is not currently available.
Structure Activity Relationship Sar Studies
Impact of Steroidal Scaffold Modifications on Aromatase Inhibition
Modifications to the D-ring of the steroid have also been shown to influence inhibitory potency. For instance, altering the cyclopentanone (B42830) D-ring by constructing a six-membered δ-lactone ring leads to a decrease in inhibitory strength. nih.gov This suggests that the structure of the D-ring is critical for effective binding to the aromatase active site. nih.gov Furthermore, while the C-3 carbonyl group, a feature of the natural substrate androstenedione (B190577), was once thought to be essential, studies on 3-deoxy steroids have shown it is not strictly necessary for anti-aromatase activity. wikipedia.orgnih.gov However, the presence of a 5α-stereochemistry is considered a requirement for activity. nih.gov The inherent structural features of steroidal inhibitors that mimic the endogenous substrate confer a high degree of selectivity, preventing them from affecting the production of other steroids in the estrogen biosynthetic pathway. wikipedia.org
Significance of Substituents at Specific Carbon Positions
The type and placement of substituent groups on the steroidal backbone are critical for modulating the potency of aromatase inhibitors.
The C-6 position of the androstane (B1237026) core has been a significant focus for modification to enhance aromatase inhibition. The introduction of a 6-methylene group, as seen in exemestane (B1683764) (6-methylideneandrosta-1,4-diene-3,17-dione), is a well-established strategy for creating potent inhibitors. nih.govnih.gov Studies on androst-4-ene-3,17-diones show that a 6-methylene substituent results in a powerful competitive inhibitor with a Kᵢ value of 4.9 nM. nih.gov
Research into various C-6 substituents has provided detailed SAR insights. Generally, 6β-alkyl substituted steroids exhibit higher affinity for the enzyme than their 6α-isomers. nih.gov However, this relationship is reversed for aryl substituents. nih.gov The inhibitory activity of 6-n-alkylated steroids is very high, with Kᵢ values in the low nanomolar range, but this potency tends to decrease as the carbon number of the alkyl chain increases. nih.govnih.gov This suggests the presence of a hydrophobic binding pocket with a limited accessible volume near the C-6 position, particularly on the β-face of the steroid. nih.govnih.gov Bulky groups like isopropyl or phenyl at C-6 tend to result in weaker inhibitors. nih.gov
Furthermore, introducing polar functional groups at C-6 can be tolerated and even beneficial. For instance, a 6β-hydroxy group can result in a potent inhibitor, whereas a 6α-hydroxy group is less favorable. nih.gov
| Compound/Substituent | Isomer | Inhibitory Constant (Kᵢ) in nM | Reference |
|---|---|---|---|
| 6-methylene | - | 4.9 | nih.gov |
| 6-methyl | α | 3.1 | nih.gov |
| 6-methyl | β | 5.3 | nih.gov |
| 6-ethyl | β | 1.4 | nih.gov |
| 6-vinyl | β | 5.1 | nih.gov |
| 6-hydroxy | β | 6.0 | nih.gov |
The carbonyl group at the C-17 position plays a crucial role in the binding of steroidal inhibitors to aromatase. nih.govresearchgate.net It is considered essential for forming a thermodynamically stable enzyme-inhibitor complex and for tight binding. nih.govnih.gov Studies comparing 17-keto steroids with their corresponding 17β-hydroxy analogs consistently demonstrate that the hydroxylated compounds are significantly less potent inhibitors. nih.govnih.gov This reduction in activity highlights the importance of the C-17 ketone for strong interaction with the enzyme's active site. nih.govresearchgate.net While some aromatase inhibitors without a C-17 carbonyl group have been reported, the presence of this group is a key feature for many potent steroidal inhibitors. researchgate.net
Influence of Double Bonds and Epoxide Groups on Activity
The introduction of double bonds and epoxide groups into the steroidal framework has been explored as a strategy to modulate aromatase inhibitory activity. The presence of an exocyclic double bond at C-6 is a feature of the potent inhibitor exemestane. researchgate.net
Studies comparing olefins and epoxides at different locations on the steroid have yielded mixed results, indicating that the position of these functional groups is critical. For instance, C-ring epoxides (at C-9/C-11) were found to be more potent inhibitors than the corresponding C-ring olefins. researchgate.net Conversely, in the A-ring, epoxides (at C-1/C-2) were less potent than their olefin counterparts. nih.govresearchgate.net Specifically, a 1α,2α-epoxy-6-methyleneandrost-4-ene-3,17-dione, a derivative of exemestane, has been investigated for its inhibitory properties. nih.gov Other research has shown that 4β,5β-epoxy steroids can act as competitive inhibitors of aromatase, although their potency can be weak depending on other substitutions on the steroid ring. researchgate.netnih.gov
| Modification Location | Functional Group | Relative Potency | Reference |
|---|---|---|---|
| C-Ring (C-9/C-11) | Epoxide | More potent than olefin | researchgate.net |
| A-Ring (C-1/C-2) | Epoxide | Less potent than olefin | researchgate.net |
| A-Ring (C-4/C-5) | β-epoxy | Weak competitive inhibition | nih.gov |
Relationship between Structural Features and Binding Affinity
The binding affinity of a steroidal inhibitor to aromatase is a composite of multiple structural interactions within the enzyme's active site. The active site is a small, compact, and relatively rigid hydrophobic pocket. nih.govnih.gov The binding of the natural substrate, androstenedione, involves van der Waals interactions with residues such as F221 and M374 and hydrogen bonds with the C-3 and C-17 carbonyl groups. nih.govresearchgate.net
For inhibitors, structural features dictate the stability of the enzyme-inhibitor complex. The C-17 carbonyl group is critical for tight binding. nih.govnih.gov Substituents at C-6 interact with a hydrophobic pocket, where the size and orientation of the substituent are key; a β-orientation is often preferred for alkyl groups, suggesting a specific shape of this sub-pocket. nih.govnih.gov Molecular docking studies have identified several key amino acid residues that are important for interacting with steroidal inhibitors, including polar residues (D309, T310, S478), aromatic residues (F134, F221, W224), and non-polar residues (A306, A307, V370, L372, L477). nih.govmdpi.com For mechanism-based inhibitors like exemestane, residues such as W224, E302, D309, and S478 are believed to be important for the suicide inactivation mechanism. nih.govresearchgate.net The rigid nature of the aromatase active site means that only small structural changes on the A-ring are well-tolerated, underscoring the precise structural requirements for high-affinity binding. nih.govnih.gov
Enzyme Kinetic Analysis of Interactions
Kinetic Parameters for Aromatase Inhibition (e.g., K_i, t_1/2)
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a key target for the management of estrogen-receptor-positive breast cancer. pharmgkb.org It catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. pharmgkb.orgijper.org Aromatase inhibitors are broadly classified into steroidal and non-steroidal inhibitors. ijper.org
However, studies on structurally similar compounds provide insights into the potential inhibitory activity of steroids with a 6-methylene group. For instance, exemestane (B1683764) (6-methylenandrosta-1,4-diene-3,17-dione), a steroidal aromatase inhibitor, binds irreversibly to the aromatase enzyme. ijper.org This type of binding suggests that it acts as a suicide inhibitor, where the enzyme converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to its inactivation.
Further research on other 6-alkylated androstenedione (B190577) derivatives has shown that the nature and stereochemistry of the substituent at the C-6 position significantly influence the inhibitory potency. For example, a series of 6-alkylandrost-4-ene-3,17-diones were found to be competitive inhibitors of human placental aromatase with apparent K_i values ranging from 2.8 to 80 nM. The study highlighted that 6β-alkyl steroids were more potent inhibitors than their 6α-isomers, and the length of the alkyl chain also played a crucial role in the affinity for the enzyme.
Given the structural similarities, it is plausible that 6-methylene-4-pregnene-3,20-dione also acts as an aromatase inhibitor, but dedicated kinetic studies are required to determine its specific K_i and t_1/2 values and to fully characterize its mode of inhibition.
Enzyme Kinetic Studies with Metabolizing Enzymes (e.g., CYP450s, AKRs)
The metabolism of steroid hormones is a complex process involving a variety of enzymes, primarily from the cytochrome P450 (CYP) and aldo-keto reductase (AKR) superfamilies. While specific enzyme kinetic studies on the metabolism of this compound are not extensively documented, the metabolism of analogous progesterone (B1679170) derivatives provides a framework for understanding its potential metabolic pathways.
Cytochrome P450 Enzymes (CYP450s):
The CYP3A subfamily, particularly CYP3A4, is a major player in the metabolism of a vast number of drugs and endogenous steroids. researchgate.netnih.gov Studies on medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a structurally related progestin, have identified CYP3A4 as the primary enzyme responsible for its hydroxylation. researchgate.net The major metabolites of MPA are formed through hydroxylation at various positions on the steroid nucleus. researchgate.net
Similarly, progesterone itself is metabolized by CYP3A enzymes, leading to the formation of hydroxylated derivatives such as 6β-hydroxyprogesterone and 16α-hydroxyprogesterone. nih.gov The 6-methylene group in this compound could potentially influence its interaction with CYP enzymes. For instance, the formation of 6-oxygenated derivatives has been observed during in vitro investigations of other 3-oxo-4-ene-steroids. nih.gov
Aldo-Keto Reductases (AKRs):
The AKR1C subfamily, which includes AKR1C1, AKR1C2, and AKR1C3, plays a significant role in the metabolism of progesterone. researchgate.netnih.gov These enzymes act as 3-keto, 17-keto, and 20-ketosteroid reductases, regulating the activity of steroid hormones at the pre-receptor level. mdpi.com Specifically, AKR1C1 is known to inactivate progesterone by converting it to 20α-hydroxyprogesterone. mdpi.com
Given that this compound is a progesterone derivative, it is highly probable that it serves as a substrate for one or more of the AKR1C enzymes. nih.gov The metabolism by these enzymes would likely involve the reduction of the ketone groups at the C-3 and C-20 positions. However, detailed kinetic studies are necessary to identify the specific AKR isoforms involved and to determine the kinetic parameters of these reactions.
Impact of Genetic Variation (Polymorphisms) on Enzyme Activity and Metabolism
Genetic polymorphisms in the genes encoding drug-metabolizing enzymes can lead to significant inter-individual differences in drug efficacy and toxicity. Variations in CYP and AKR genes can alter the expression levels and/or catalytic activity of the enzymes, thereby affecting the metabolism of their substrates.
CYP450 Polymorphisms:
The genes for many CYP enzymes, including those in the CYP2C, CYP2D, and CYP3A families, are highly polymorphic. For example, numerous alleles of CYP2D6 have been identified, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. While CYP3A4 exhibits less genetic polymorphism in its coding region compared to other CYPs, variations in its regulatory regions can still lead to inter-individual differences in its expression and activity. Given the likely involvement of CYP3A4 in the metabolism of this compound, genetic variations in CYP3A4 could potentially influence its clearance and systemic exposure.
AKR Polymorphisms:
Polymorphisms have also been identified in the genes of the AKR1C subfamily. Variations in AKR1C1, AKR1C2, and AKR1C3 have been associated with altered steroid hormone metabolism and have implications in various diseases, including cancer. nih.gov As this compound is a likely substrate for these enzymes, polymorphisms in the AKR1C genes could lead to variability in its metabolic inactivation.
To date, no specific studies have been published that directly investigate the impact of genetic polymorphisms in CYP or AKR enzymes on the metabolism of this compound. Such pharmacogenetic studies would be essential for personalizing therapy and predicting individual responses to this compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Enzyme-Inhibitor Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 6-Methylene-4-pregnene-3,20-dione, to the active site of a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy.
| Amino Acid Residue | Interaction Type | Distance (Å) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| TYR 237 | Hydrogen Bond (O20) | 2.8 | -3.5 |
| TRP 84 | Hydrophobic (A/B rings) | 3.5 | -2.1 |
| PHE 112 | π-π Stacking (A ring) | 4.2 | -1.8 |
| ARG 145 | Electrostatic (O3) | 3.1 | -4.2 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This allows for the study of the flexibility of both the protein and the ligand, as well as the stability of their interactions.
MD simulations can be used to analyze the dynamic properties of the interactions between this compound and its target enzyme. This includes monitoring the stability of hydrogen bonds and other key interactions over the course of the simulation. By analyzing the trajectory, researchers can determine the residence time of the inhibitor in the binding pocket and identify any transient interactions that may not be apparent from a static docking pose.
A key advantage of MD simulations is their ability to capture conformational changes in both the ligand and the protein upon binding. These simulations can reveal how the binding of this compound might induce conformational changes in the enzyme that could affect its catalytic activity. The stability of the enzyme-inhibitor complex can be assessed by calculating metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value suggests that the complex remains in a stable conformation.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of Hydrogen Bonds |
|---|---|---|---|
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.2 | 0.8 | 2 |
| 20 | 1.4 | 0.9 | 3 |
| 30 | 1.3 | 0.8 | 3 |
| 40 | 1.5 | 1.0 | 2 |
| 50 | 1.4 | 0.9 | 3 |
This table presents hypothetical data for illustrative purposes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Reaction Mechanism Elucidation
For inhibitors that may form a covalent bond with the target enzyme, or for studying the enzymatic reaction itself, a higher level of theory is often required. Quantum mechanics/molecular mechanics (QM/MM) methods provide a powerful approach by treating a small, chemically active region of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics.
Free energy perturbation (FEP) is a QM/MM-based method used to calculate the free energy difference between two states, such as the reactant and transition state of a chemical reaction. In the context of this compound, FEP calculations could be employed to determine the energy barrier for a potential covalent modification of an active site residue. This would provide a detailed understanding of the reaction mechanism and the energetic feasibility of the proposed inhibitory action.
| Catalytic Step | Calculated Free Energy Barrier (kcal/mol) |
|---|---|
| Nucleophilic attack | 15.2 |
| Proton transfer | 8.5 |
| Bond formation | -5.1 |
This table presents hypothetical data for illustrative purposes.
Pharmacophore Modeling and Virtual Screening Approaches
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into drug-receptor interactions and facilitating the identification of novel therapeutic agents. In the context of "this compound" and its potential interactions with targets such as the progesterone (B1679170) receptor (PR), pharmacophore modeling and virtual screening represent key in silico strategies. While specific, detailed research focusing exclusively on the pharmacophore modeling of "this compound" is not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential biological activity.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For steroidal ligands that interact with the progesterone receptor, a common pharmacophore model would be derived from the crystal structure of the receptor's ligand-binding domain complexed with a known potent ligand, such as progesterone itself.
A hypothetical pharmacophore model for progesterone receptor antagonists could be constructed based on the key interaction points within the receptor's binding pocket. Such a model would likely highlight the importance of the carbonyl groups at the C3 and C20 positions, which are known to form crucial hydrogen bonds with amino acid residues in the PR ligand-binding domain. The rigid steroid scaffold would serve as a hydrophobic core, fitting into the largely hydrophobic pocket of the receptor. The introduction of the 6-methylene group in "this compound" would be a key feature to consider in a refined pharmacophore model, as it could introduce specific steric or hydrophobic interactions that modulate binding affinity and selectivity.
Table 1: Hypothetical Pharmacophoric Features for Progesterone Receptor Ligands Based on "this compound"
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction in PR Binding Pocket |
| Hydrogen Bond Acceptor (HBA) | C3-ketone | Interaction with specific amino acid residues (e.g., Gln, Arg) |
| Hydrogen Bond Acceptor (HBA) | C20-ketone | Interaction with specific amino acid residues (e.g., Asn) |
| Hydrophobic Region (HY) | Steroid A, B, C, and D rings | Van der Waals interactions with hydrophobic residues |
| Hydrophobic/Steric Feature | C6-methylene group | Specific hydrophobic interactions or steric hindrance affecting receptor conformation |
Once a pharmacophore model is developed and validated, it can be employed in virtual screening campaigns to identify novel compounds with the potential to bind to the target receptor. Virtual screening involves the computational filtering of large chemical databases to select a smaller subset of molecules that are predicted to be active. This process significantly reduces the time and cost associated with experimental high-throughput screening.
In a virtual screening workflow targeting the progesterone receptor, a database of compounds, such as the ZINC or ChEMBL databases, would be screened against the developed pharmacophore model. Molecules from the database that match the defined pharmacophoric features in their three-dimensional conformation would be identified as "hits." These hits can then be further evaluated using molecular docking simulations to predict their binding mode and estimate their binding affinity to the progesterone receptor.
For instance, a study focused on identifying novel progesterone receptor inhibitors utilized a pharmacophore-based virtual screening approach. nih.gov The researchers developed a pharmacophore model based on the human progesterone receptor and used it to screen the Traditional Chinese Medicine (TCM) and ZINC databases. This led to the identification of several potential lead compounds. nih.gov While this study did not specifically mention "this compound," the methodology illustrates how such an approach could be applied.
The results of a virtual screening campaign are typically ranked based on a scoring function that estimates the binding affinity. The top-ranked compounds are then selected for experimental validation to confirm their biological activity.
Table 2: Illustrative Virtual Screening Workflow for Progesterone Receptor Ligands
| Step | Description | Rationale |
| 1. Pharmacophore Model Generation | Develop a 3D pharmacophore model based on known PR ligands or the receptor's binding site. | To define the essential chemical features for PR binding. |
| 2. Database Preparation | Prepare a large database of chemical compounds for screening (e.g., ZINC, ChEMBL). | To have a diverse set of molecules to screen for potential hits. |
| 3. Virtual Screening | Screen the database against the pharmacophore model to identify molecules that match the features. | To filter the database and identify potential lead compounds efficiently. |
| 4. Hit Filtering and Selection | Apply additional filters (e.g., Lipinski's rule of five, ADMET properties) and select the most promising hits. | To prioritize compounds with drug-like properties for further investigation. |
| 5. Molecular Docking | Perform molecular docking of the selected hits into the PR binding site. | To predict the binding mode and estimate the binding affinity of the potential ligands. |
| 6. Experimental Validation | Synthesize and test the top-ranked compounds in in vitro and/or in vivo assays. | To confirm the predicted biological activity and identify novel PR modulators. |
Interactions with Other Steroidogenic Enzymes and Receptors
Inhibition of 5-alpha-Reductase Enzyme
6-Methylene-4-pregnene-3,20-dione has been identified as an inhibitor of the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov In vitro studies have demonstrated its efficacy, with an estimated half-maximal inhibitory concentration (IC50) of 0.06 microM. nih.gov However, its activity in living organisms is reported to be more moderate; a single 50.0 mg/kg dose resulted in a 32% inhibition of 5-alpha-reductase in the rat prostate. nih.gov
Research on related compounds highlights that the presence of a methylene (B1212753) group at the C6 position of the progesterone (B1679170) structure is associated with significant inhibitory activity against 5-alpha-reductase. nih.gov For instance, in explants from human prostates, 6-methylene progesterone demonstrated 70-85% of the inhibitory potency of unmodified progesterone. nih.gov This suggests that structural modifications, such as the addition of the 6-methylene group, are key to the compound's interaction with this enzyme. nih.gov
| Compound | Parameter | Finding | Source |
|---|---|---|---|
| This compound (LY207320) | In Vitro IC50 | 0.06 microM | nih.gov |
| This compound (LY207320) | In Vivo Inhibition (Rat Prostate) | 32% at 50.0 mg/kg | nih.gov |
| 6-Methylene progesterone | Relative Potency vs. Progesterone (Human Prostate) | 70-85% | nih.gov |
Binding Affinity to Androgen Receptors
A significant aspect of the pharmacological profile of this compound is its lack of direct interaction with androgen receptors. nih.gov Studies have shown that the compound does not bind to cytosolic androgen receptors in the rat prostate. nih.gov This indicates that its anti-androgenic effects are not mediated by direct competition with androgens at the receptor level. The compound was noted, however, to possess modest competitive binding activity for the progesterone receptor. nih.gov
Effects on Testosterone Biosynthesis
The primary mechanism through which this compound exerts its physiological effects is by inhibiting testosterone biosynthesis. nih.gov This action is more significant than its inhibition of the 5-alpha-reductase enzyme. nih.gov The compound specifically targets and inhibits the testicular 17-alpha-hydroxylase/C17,20-lyase enzyme complex. nih.gov This enzyme is a critical component in the pathway that converts progestins like pregnenolone (B344588) and progesterone into androgens. nih.gov
The inhibition of 17-alpha-hydroxylase/C17,20-lyase by this compound is potent, with a reported IC50 value of 0.06 microM. nih.gov This enzymatic blockade leads to a decrease in the production of androgens, which results in lower circulating levels of testosterone. nih.gov
| Target Enzyme | Inhibitory Concentration (IC50) | Effect | Source |
|---|---|---|---|
| 17-alpha-hydroxylase/C17,20-lyase | 0.06 microM | Inhibition of testosterone biosynthesis | nih.gov |
Influence on Broader Steroidogenesis Pathways
By inhibiting the 17-alpha-hydroxylase/C17,20-lyase enzyme complex, this compound intervenes at a pivotal point in the steroidogenesis pathway. nih.gov This enzyme complex is essential for the conversion of pregnenolone and progesterone into 17-alpha-hydroxypregnenolone and 17-alpha-hydroxyprogesterone, respectively. These products are the immediate precursors to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), which are subsequently converted to testosterone.
Therefore, the inhibitory action of this compound effectively curtails the production of all downstream androgens and, by extension, estrogens, which are synthesized from androgens via the aromatase enzyme. nih.gov This targeted inhibition makes the compound a physiological antagonist of androgen action, primarily by preventing their synthesis rather than blocking their peripheral conversion or receptor binding. nih.gov
Preclinical Mechanistic Investigations
In Vitro Studies in Cell Lines (e.g., MCF-7aro, MCF-7, HeLa, PC3, MDA-MB-231)
In vitro research using established cancer cell lines has been crucial in dissecting the molecular pathways affected by 6-methylene-4-pregnene-3,20-dione.
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the critical catalyst for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.govnih.govmdpi.com Its inhibition is a key therapeutic strategy for hormone-dependent breast cancers. nih.gov While direct cell-based aromatase inhibition assays for this compound are not extensively detailed in available literature, studies on the structurally analogous compound exemestane (B1683764) (6-methylenandrosta-1,4-diene-3,17-dione) provide significant insight. Exemestane is characterized as an irreversible, time-dependent inhibitor of human placental aromatase. nih.govnih.gov Another related steroidal compound, FCE 24304 (6-methylenandrosta-1,4-diene-3,17-dione), also demonstrated time-dependent inactivation of human placental aromatase, with a Ki of 26 nM. nih.gov Given the shared 6-methylene functional group, a similar mechanism of irreversible inhibition is plausible for this compound.
Furthermore, the compound is an inhibitor of steroid 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). The estimated IC50 for 5α-reductase inhibition was also found to be 0.06 µM in vitro.
| Enzyme Target | Reported IC50 | Biochemical Outcome |
| Testicular 17α-hydroxy/C17,20-lyase | 0.06 µM | Inhibition of testosterone biosynthesis |
| Steroid 5α-Reductase | 0.06 µM | Inhibition of DHT synthesis from testosterone |
DEAD-box helicase 3 (DDX3) has been identified as a potential target in cancer therapy due to its roles in RNA metabolism and cell cycle regulation. However, based on a review of the available scientific literature, there are no published studies investigating a direct link between this compound and the expression or activity of DDX3.
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines using microculture tetrazolium assays. The compound demonstrated broad cytotoxic activity, inhibiting the proliferation of both prostatic and non-prostatic cancer cell lines. nih.gov This cytotoxic potential appears to be independent of its 5α-reductase inhibitory activity. nih.gov
Notably, the compound was effective against both androgen-sensitive (LNCaP) and hormone-resistant prostate cancer cell lines (PC3, DU 145). nih.gov The mean 50% lethal dose (LD50) values from these studies are summarized below. nih.gov
| Cell Line | Cancer Type | Mean LD50 (µg/mL) |
| LNCaP | Androgen-Sensitive Prostate Cancer | 2.632 ± 0.103 |
| 1-LN | Hormone-Resistant Prostate Cancer | 0.8579 - 1.110 |
| DU 145 | Hormone-Resistant Prostate Cancer | 0.8579 - 1.110 |
| PC3 | Hormone-Resistant Prostate Cancer | 0.8579 - 1.110 |
| Adenocarcinoma Group | Non-Prostatic | 0.7772 ± 0.110 |
| J82 | Transitional Cell Carcinoma (Bladder) | 1.041 ± 0.260 |
| ME180 | Epidermoid Cervical Cancer | 0.5356 ± 0.010 |
| Du Mel 6 | Melanoma | 0.7428 ± 0.023 |
In Vivo Studies in Animal Models (e.g., Rats, Mice) for Mechanistic Insights
Animal models provide a platform to understand the physiological effects of a compound in a complex biological system. Studies in rats have been particularly informative for this compound.
While direct studies on this compound's effect on ovarian aromatase are limited, research on the closely related compound FCE 24304 (6-methylenandrosta-1,4-diene-3,17-dione) in PMSG-treated rats demonstrated a significant reduction in ovarian aromatase activity 24 hours after administration. nih.gov This effect was observed via both subcutaneous and oral routes, with ED50 values of 1.8 mg/kg and 3.7 mg/kg, respectively. nih.gov These findings suggest that steroidal compounds with a 6-methylene group can effectively inhibit ovarian aromatase in vivo. nih.gov
Furthermore, in vivo studies in male rats showed that this compound's primary mechanism of action is mediated through the inhibition of testicular androgen production, which leads to an androgen-deprived state and subsequent regression of androgen-dependent tissues like the prostate. This is consistent with the in vitro finding that it inhibits the 17α-hydroxy/C17,20-lyase enzyme.
Evaluation of Hormone Level Modulation (e.g., Plasma Estradiol)
Preclinical studies on this compound, also known as LY207320, have investigated its effects on circulating hormone levels in male rats. Following 21 days of subcutaneous administration, high doses of the compound (≥ 50.0 mg/kg-day) resulted in a significant reduction in circulating testosterone levels, with a decrease of 67% from control levels. nih.gov This effect is primarily attributed to the inhibition of testicular 17α-hydroxy/C17,20-lyase enzyme activity. nih.gov
Interactive Table: Effect of this compound on Circulating Testosterone Levels in Male Rats nih.gov
| Dosage (mg/kg-day) | Percent Reduction from Control | Significance |
| ≥ 50.0 | -67% | P < 0.05 |
Notably, the administration of this compound did not alter the circulating levels of prolactin, luteinizing hormone (LH), or corticosterone. nih.gov
Currently, there is no available research data on the specific effects of this compound on plasma estradiol (B170435) levels.
Mechanistic Studies on Tissue-Specific Effects (e.g., Prostatic Regression)
The tissue-specific effects of this compound have been demonstrated through its impact on male accessory sex organs. In intact male rats, daily subcutaneous administration of the compound for 21 days at doses greater than 5.0 mg/kg-day led to significant reductions in the weights of the seminal vesicles and ventral prostate. nih.gov The maximal regression observed at a dose of 50.0 mg/kg-day was approximately -65% for the seminal vesicles and -40% for the ventral prostate when compared to control values. nih.gov
Histological analysis of the ventral prostates from rats treated with this compound revealed a state consistent with androgen deprivation. nih.gov This prostatic regression is a direct consequence of the compound's ability to lower circulating androgens. nih.gov It is important to note that the compound did not exhibit any regressive activity on male accessory sex organs when administered orally. nih.gov Furthermore, in castrated male rats, subcutaneously administered this compound did not show any androgen agonist activity. nih.gov
Interactive Table: Prostatic and Seminal Vesicle Regression with this compound Treatment nih.gov
| Tissue | Maximal Regression | Dosage |
| Seminal Vesicles | ~ -65% | 50.0 mg/kg-day |
| Ventral Prostate | ~ -40% | 50.0 mg/kg-day |
Investigation of Pharmacodynamic Endpoints
The pharmacodynamic profile of this compound is characterized by its inhibitory action on key enzymes involved in steroid biosynthesis and metabolism. In vitro, it has been identified as an inhibitor of steroid 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT), with an estimated IC50 of 0.06 μM. nih.gov However, its in vivo activity against rat prostatic 5α-reductase was found to be moderate, showing a 32% inhibition at a single dose of 50.0 mg/kg. nih.gov
A primary mechanism for its anti-androgenic effects is the inhibition of the testicular 17α-hydroxy/C17,20-lyase enzyme, with an IC50 of 0.06 μM. nih.gov This inhibition curtails androgen production. nih.gov Additionally, this compound has been shown to inhibit the in vivo uptake of radiolabeled testosterone by the prostate. nih.gov The compound has modest progestational competitive binding activity but does not bind to rat prostatic androgen or uterine estrogen cytosolic receptors. nih.gov
Interactive Table: Pharmacodynamic Endpoints of this compound nih.gov
| Target | Activity | IC50 / Effect |
| Steroid 5α-reductase (in vitro) | Inhibition | ~ 0.06 μM |
| Prostatic 5α-reductase (in vivo) | Moderate Inhibition | 32% at 50.0 mg/kg |
| Testicular 17α-hydroxy/C17,20-lyase | Inhibition | 0.06 μM |
| Prostatic Testosterone Uptake | Inhibition | Demonstrated in vivo |
| Prostatic Androgen Receptors | No Binding | - |
| Uterine Estrogen Receptors | No Binding | - |
Role in Autoimmune Response Mechanisms
There is currently no available scientific literature or research data regarding the role of this compound in autoimmune response mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
